molecular formula C26H29I2NO3 B10831382 (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone

Cat. No.: B10831382
M. Wt: 657.3 g/mol
InChI Key: NKCYHTOLLMRNJO-UHFFFAOYSA-N
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Description

ADTL-SA1215 is a first-in-class, specific small-molecule activator of SIRT3, a sirtuin protein that plays a crucial role in cellular metabolism and aging. This compound has shown significant potential in modulating autophagy, particularly in the context of triple-negative breast cancer .

Preparation Methods

The synthesis of ADTL-SA1215 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving iodination and coupling reactions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ADTL-SA1215 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.

    Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of different analogs of ADTL-SA1215.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like iodine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ADTL-SA1215 has a wide range of scientific research applications:

Mechanism of Action

ADTL-SA1215 exerts its effects by specifically activating SIRT3, a NAD±dependent deacetylase localized primarily in the mitochondria. The activation of SIRT3 leads to the deacetylation of key mitochondrial proteins, enhancing their activity and promoting autophagy. This process helps in the removal of damaged mitochondria and supports cellular homeostasis . The molecular targets of ADTL-SA1215 include manganese superoxide dismutase and other mitochondrial proteins involved in oxidative stress response and energy metabolism .

Comparison with Similar Compounds

ADTL-SA1215 is unique due to its specificity and potency as a SIRT3 activator. Similar compounds include:

ADTL-SA1215 stands out for its high specificity towards SIRT3, making it a valuable tool for studying the specific roles of this sirtuin in cellular processes and disease mechanisms .

Properties

Molecular Formula

C26H29I2NO3

Molecular Weight

657.3 g/mol

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone

InChI

InChI=1S/C26H29I2NO3/c1-2-3-10-23-24(19-9-4-5-11-22(19)32-23)25(30)18-16-20(27)26(21(28)17-18)31-15-8-14-29-12-6-7-13-29/h4-5,9,11,16-17H,2-3,6-8,10,12-15H2,1H3

InChI Key

NKCYHTOLLMRNJO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCCN4CCCC4)I

Origin of Product

United States

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